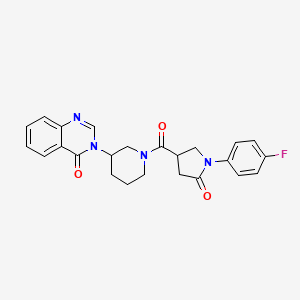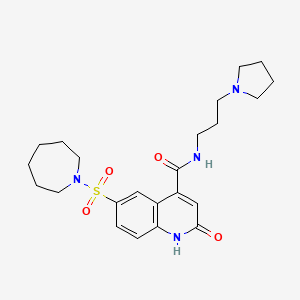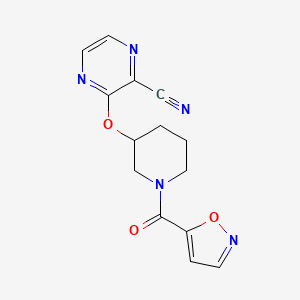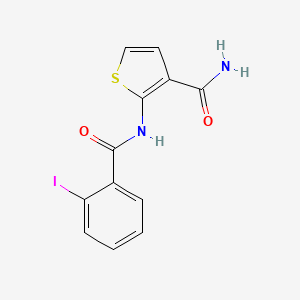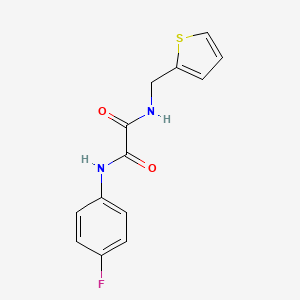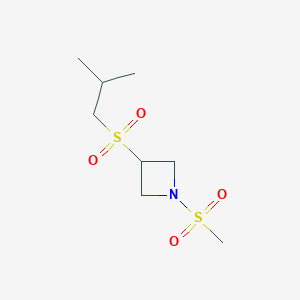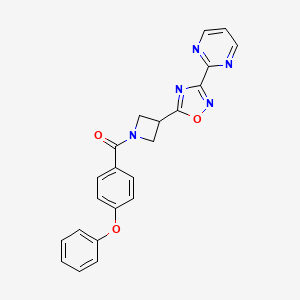
Benzyl (methoxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (methoxymethyl)carbamate is an organic compound with the molecular formula C10H13NO3 . It has an average mass of 195.215 Da and a mono-isotopic mass of 195.089539 Da .
Molecular Structure Analysis
The molecular structure of Benzyl (methoxymethyl)carbamate consists of 10 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 315.8±35.0 °C at 760 mmHg, and a flash point of 144.8±25.9 °C .Physical And Chemical Properties Analysis
Benzyl (methoxymethyl)carbamate has a density of 1.1±0.1 g/cm3, a boiling point of 315.8±35.0 °C at 760 mmHg, and a flash point of 144.8±25.9 °C . It has a molar refractivity of 52.2±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 173.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
High Energy Density Materials (HEDMs) Precursors
Benzyl (methoxymethyl)carbamate plays a crucial role in the synthesis of caged compounds that serve as precursors for high energy density materials (HEDMs). Specifically, it contributes to the formation of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives , which are essential intermediates in the production of the potent HEDM known as 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) . CL-20 is widely used in propellants, explosives, and pyrotechnics due to its exceptional energy release properties.
Cascade Condensation Reactions
The acid-catalyzed condensation reaction between benzyl (methoxymethyl)carbamate and glyoxal (in a 2:1 ratio) has been studied in various polar protic and aprotic solvents. During this process, researchers discovered a novel cascade condensation pathway involving ammonia derivatives. Key findings include:
Safety and Hazards
Wirkmechanismus
Target of Action
Benzyl (methoxymethyl)carbamate is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of Benzyl (methoxymethyl)carbamate are the amine groups present in the peptide chains. These amine groups are essential for the formation of peptide bonds, which are crucial for the structure and function of proteins .
Mode of Action
Benzyl (methoxymethyl)carbamate interacts with its targets, the amine groups, by forming a carbamate ester or amide linkage . This interaction effectively protects the amine groups from reacting under synthetic conditions to which the molecule is subjected in one or more subsequent steps . This protection is reversible, allowing the amine groups to be exposed again when needed .
Biochemical Pathways
The use of Benzyl (methoxymethyl)carbamate affects the biochemical pathways involved in peptide synthesis . By protecting the amine groups, it allows for selective reactions with other functional groups in the peptide chain . This can influence the formation of dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
As a small molecule with a molecular weight of 195215 Da , it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of Benzyl (methoxymethyl)carbamate’s action primarily involve the protection of amine groups during peptide synthesis . This protection allows for the selective synthesis of peptides, contributing to the diversity and complexity of protein structures .
Action Environment
The action, efficacy, and stability of Benzyl (methoxymethyl)carbamate can be influenced by various environmental factors. For instance, the presence of strong acid or heat can remove some common carbamate protecting groups . Therefore, the conditions under which peptide synthesis occurs can significantly impact the effectiveness of Benzyl (methoxymethyl)carbamate as a protecting group .
Eigenschaften
IUPAC Name |
benzyl N-(methoxymethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-8-11-10(12)14-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAUXDRKTSQTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (methoxymethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

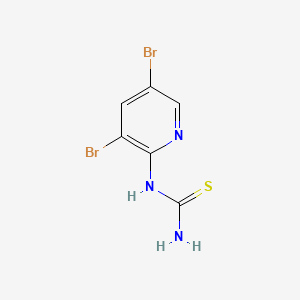
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2713624.png)
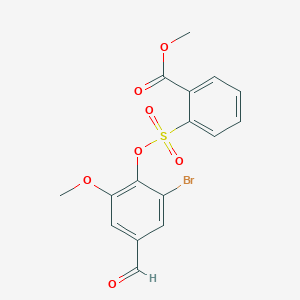
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2713630.png)
